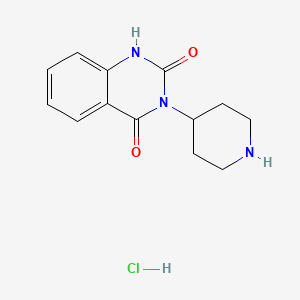

3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride

概要

説明

3-Piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride is a heterocyclic compound featuring a bicyclic quinazoline-2,4-dione core substituted at position 3 with a piperidin-4-yl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. The compound’s quinazoline core is associated with diverse biological activities, including kinase inhibition and CNS modulation .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride typically involves the following steps:

Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions. For instance, 4-chloroquinazoline can react with piperidine in the presence of a base such as potassium carbonate.

Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Quality Control: The final product undergoes rigorous quality control tests to ensure purity and consistency.

化学反応の分析

Types of Reactions

3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinazoline N-oxides.

Reduction: Reduced quinazoline derivatives.

Substitution: Substituted quinazoline derivatives with various functional groups.

科学的研究の応用

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C14H17ClN2O

- Molecular Weight : 264.75 g/mol

- CAS Number : 855778-84-6

The structure features a quinazoline core with a piperidine substituent, which is critical for its biological activity.

Anticancer Activity

Research indicates that derivatives of quinazoline compounds, including 3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride, exhibit promising anticancer properties. A study conducted by researchers demonstrated that certain analogs inhibited tyrosyl DNA phosphodiesterase 2 (TDP2), an enzyme involved in DNA repair mechanisms associated with cancer cell survival. The best-performing analog showed an IC50 value of 4.8 μM, indicating effective inhibition of TDP2 activity .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor beyond TDP2. Its structural modifications allow for the exploration of various biological targets:

- TDP2 Inhibition : As mentioned, it plays a role in inhibiting TDP2, which is crucial for developing new cancer therapies.

- Other Enzymatic Targets : The structure allows for modifications that could target other enzymes involved in cancer progression or other diseases.

Case Study 1: Structure-Activity Relationship (SAR) Analysis

A systematic SAR analysis was performed on quinazoline derivatives to understand how modifications affect biological activity. The study synthesized multiple analogs and tested their potency against TDP2. Notably, compounds with specific substitutions at the C-4 position showed enhanced inhibitory effects. This research underscores the importance of structural modifications in optimizing drug efficacy .

| Compound | Substitution | IC50 (μM) |

|---|---|---|

| 12q | Benzylidene | 4.8 |

| 12c | Pyridine | 19 |

| 12i | Indole | 13 |

Case Study 2: Synthesis and Biological Evaluation

Another significant study focused on synthesizing piperidine-based compounds and evaluating their biological activities. The research highlighted the synthesis of various analogs of piperidinylquinazolines and their evaluation against different cancer cell lines. Results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, showcasing their potential as targeted therapies .

作用機序

The mechanism of action of 3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of a particular enzyme, thereby blocking a biochemical pathway involved in disease progression.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Quinazoline-2,4-dione vs. Pyrimidine-2,4-dione Derivatives

- 6-Amino-1,3-dimethyl-5-piperazin-1-ylpyrimidine-2,4(1H,3H)-dione Hydrochloride (): Core: Pyrimidine-2,4-dione (6-membered, 2-nitrogen atoms). Substituents: Amino, methyl, and piperazinyl groups at positions 6, 1/3, and 5, respectively. Piperazine (vs. piperidine) introduces an additional nitrogen, affecting basicity and solubility .

Quinazoline-2,4-dione vs. Imidazopyridinone Derivatives

- 3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2-one Dihydrochloride (): Core: Imidazopyridinone (fused imidazole-pyridine system). Substituents: Piperidin-4-yl at position 3. Molecular Weight: 291.18 g/mol (vs. ~280–300 g/mol estimated for the target compound). Key Difference: The imidazopyridinone core may confer distinct electronic properties, influencing reactivity and metabolic stability .

Substituent Variations

Piperidine vs. Piperazine Derivatives

Piperidin-4-yl vs. Piperidin-4-yloxy Groups

Reactivity and Stability Profiles

- 3-Azidoquinoline-2,4(1H,3H)-dione (): Unlike other azides, reduction of this compound with triphenylphosphine results in de-azidation to form 4-hydroxyquinoline-2(1H)-ones instead of amines. This highlights the quinazoline-dione core’s influence on reaction pathways, likely due to electron-withdrawing effects stabilizing intermediates .

Salt Forms and Physicochemical Properties

生物活性

3-Piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge on the biological activity of this compound, including data from various studies, its mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 6-fluoro-3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride. Its molecular formula is with a molecular weight of approximately 299.73 g/mol. The structure features a quinazoline core with a piperidine substituent, which is critical for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 6-fluoro-3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride |

| Molecular Formula | |

| Molecular Weight | 299.73 g/mol |

| CAS Number | 1638612-46-0 |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives, including this compound. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve inhibition of bacterial gyrase and DNA topoisomerase IV, essential enzymes for bacterial replication.

In a study assessing various derivatives, it was found that certain compounds demonstrated moderate to strong antibacterial activity compared to standard antibiotics. The most effective derivatives were noted to have broad-spectrum activity against multiple bacterial strains .

Anticancer Potential

The anticancer properties of quinazoline derivatives have been widely investigated. Compounds like this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Inhibition of Cell Proliferation : Studies have reported that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways.

- Targeting Kinases : Quinazolines are known to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in tumor growth and metastasis. For instance, compounds with piperidine substitutions have been shown to effectively inhibit the activity of certain RTKs .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of quinazoline derivatives. Modifications at specific positions on the quinazoline ring can significantly affect biological activity:

- Piperidine Substituents : The presence of piperidine enhances solubility and binding affinity to target proteins.

- Fluorine Substitution : Fluorine atoms can increase lipophilicity and improve cellular uptake .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the quinazoline scaffold. The study highlighted that certain modifications led to enhanced antibacterial and anticancer activities:

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 3-piperidin-4-ylquinazoline-2,4(1H,3H)-dione hydrochloride in laboratory settings?

- Methodological Answer : Follow GHS-aligned safety measures, including:

- Ventilation : Use fume hoods to prevent inhalation exposure. If inhaled, relocate to fresh air and seek medical attention if symptoms persist .

- Skin/Eye Protection : Wear nitrile gloves and safety goggles. In case of contact, rinse skin/eyes with water for ≥15 minutes and remove contaminated clothing immediately .

- Storage : Store in sealed containers in dry, ventilated areas away from heat and moisture. Monitor stability via HPLC or NMR to detect degradation .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Reaction Optimization : Use stepwise coupling reactions (e.g., amidation or nucleophilic substitution) under inert atmospheres (N₂/Ar) to minimize side reactions. For example, highlights a procedure for similar diones using controlled reagent stoichiometry and catalytic bases like DMAP .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the hydrochloride salt. Monitor purity via LC-MS (e.g., [M+H]+ ion analysis) .

- Yield Enhancement : Adjust reaction temperature (e.g., 60–80°C for cyclization steps) and solvent polarity (e.g., DMF for solubility) .

Advanced Research Questions

Q. What methodologies are employed to analyze the structural stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–12) at 37°C. Use HPLC-UV to quantify degradation products (e.g., hydrolysis of the quinazoline ring) .

- Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions. For example, reports a melting range of 175–177°C for a structurally related piperidine hydrochloride .

- Solid-State Characterization : Use X-ray diffraction (XRD) to assess crystallinity changes under humidity or thermal stress .

Q. How can in silico modeling predict the biological activity of analogs of this compound?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., HIV reverse transcriptase RNase H domain, as in ). Validate predictions with IC₅₀ assays .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and hydrogen-bonding capacity. Compare with analogs in (e.g., 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride) .

- ADMET Prediction : Apply tools like SwissADME to forecast pharmacokinetic properties (e.g., blood-brain barrier penetration) based on substituent modifications .

Q. What strategies resolve contradictory data on the compound’s enzyme inhibition efficacy across assay systems?

- Methodological Answer :

- Assay Standardization : Control variables like ionic strength (e.g., Mg²⁺ concentration in RNase H assays) and pre-incubation times .

- Orthogonal Validation : Cross-verify inhibition data using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., antiviral activity in MT-4 cells) .

- Meta-Analysis : Systematically review literature on structurally related compounds (e.g., pyrimidine-2,4-diones in and ) to identify trends in assay discrepancies .

特性

IUPAC Name |

3-piperidin-4-yl-1H-quinazoline-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2.ClH/c17-12-10-3-1-2-4-11(10)15-13(18)16(12)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDKVGWFPSOSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=O)C3=CC=CC=C3NC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。